Benzyl-(6-methyl-benzothiazol-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-(6-methyl-benzothiazol-2-yl)-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a 6-methyl-benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-(6-methyl-benzothiazol-2-yl)-amine typically involves the condensation of 2-aminothiophenol with benzyl halides in the presence of a base. One common method is as follows:
Starting Materials: 2-Aminothiophenol and benzyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(6-methyl-benzothiazol-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the benzothiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid.
Reduction: LiAlH4, NaBH4, ethanol.
Substitution: Benzyl halides, alkylating agents, bases like NaOH or K2CO3.
Major Products Formed
Oxidation: Benzyl-(6-methyl-benzothiazol-2-yl)-sulfoxide, Benzyl-(6-methyl-benzothiazol-2-yl)-sulfone.
Reduction: this compound derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl-(6-methyl-benzothiazol-2-yl)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl-(6-methyl-benzothiazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A structurally similar compound with a methyl group at the 2-position of the benzothiazole ring.
Benzothiazole: The parent compound without any substituents.
Benzyl-benzothiazole: A compound with a benzyl group attached to the benzothiazole ring.
Uniqueness
Benzyl-(6-methyl-benzothiazol-2-yl)-amine is unique due to the presence of both a benzyl group and a methyl group on the benzothiazole ring
Properties
IUPAC Name |
N-benzyl-6-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBLYJKTDDCZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368267 |
Source
|
Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-14-5 |
Source
|
Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.